molecular formula C20H16FN B565754 6-Cyclopropyl-10-fluoro-7,8-dihydrobenzo[k]phenanthridine CAS No. 1187966-94-4

6-Cyclopropyl-10-fluoro-7,8-dihydrobenzo[k]phenanthridine

Cat. No. B565754
CAS RN: 1187966-94-4
M. Wt: 289.353
InChI Key: JNLXKUGLIQPSTA-UHFFFAOYSA-N
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Description

6-Cyclopropyl-10-fluoro-7,8-dihydrobenzo[k]phenanthridine (6-CF-DBP) is a synthetic compound created in a laboratory setting with a wide range of potential applications in scientific research. It has been studied in depth for its unique properties, including its synthesis methods, mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Scientific Research Applications

  • Phototoxicity in Human Keratinocytes : A study by Viola et al. (2011) investigated the phototoxic effects of 6-cyclopropyl-10-fluoro-7,8-dihydrobenzo[k]phenanthridine (PP3) in human keratinocytes cell lines. They found that PP3, along with similar compounds, exhibited significant phototoxicity, suggesting their potential as photosensitizers in medicinal applications (Viola et al., 2011).

  • Synthesis of Trifluoromethylated Derivatives : Yuan et al. (2016) developed a visible-light-induced trifluoromethylation process to create a range of substituted 6-(trifluoromethyl)-7,8-dihydrobenzo[k]phenanthridine derivatives. This process facilitates the direct formation of multiple new C-C bonds, including the C-CF3 bond (Yuan et al., 2016).

  • Antitumor Agents Synthesis : Kock et al. (2005) synthesized and evaluated 11-substituted 6-aminobenzo[c]phenanthridine derivatives as antitumor agents. These compounds showed significant cytotoxicity for tumor cells, particularly those with methoxyphenyl substituents, indicating their potential in cancer treatment (Kock et al., 2005).

  • One-Pot Synthesis of Phenanthridines : Pawlas and Begtrup (2002) reported a one-pot synthesis method for 6-substituted phenanthridines from fluoroarenes and nitriles via 1,2-arynes, showing the versatility of these compounds in synthetic chemistry (Pawlas & Begtrup, 2002).

  • Metabolism of Carcinogenic Compounds : Prasad et al. (1988) compared the metabolism of 6-fluorobenzo[c]phenanthrene with that of benzo[c]phenanthrene, revealing insights into the effects of fluorine substitution on the metabolism and carcinogenicity of these compounds (Prasad et al., 1988).

  • Cytotoxic Derivatives Synthesis : Romo-Pérez et al. (2017) synthesized a series of C(6)-substituted dihydrobenzo[c]phenanthridines, investigating their cytotoxicity against various human cancer cell lines. Their findings contribute to the understanding of structure-activity relationships in cancer therapy (Romo-Pérez et al., 2017).

properties

IUPAC Name

6-cyclopropyl-10-fluoro-7,8-dihydrobenzo[k]phenanthridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN/c21-14-8-10-15-13(11-14)7-9-17-19(15)16-3-1-2-4-18(16)22-20(17)12-5-6-12/h1-4,8,10-12H,5-7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNLXKUGLIQPSTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC3=CC=CC=C3C4=C2CCC5=C4C=CC(=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Cyclopropyl-10-fluoro-7,8-dihydrobenzo[k]phenanthridine

Q & A

Q1: How is 6-Cyclopropyl-10-fluoro-7,8-dihydrobenzo[k]phenanthridine related to Pitavastatin?

A1: 6-Cyclopropyl-10-fluoro-7,8-dihydrobenzo[k]phenanthridine is identified as a potential degradation product or metabolite of Pitavastatin. While the exact mechanism of its formation is not detailed in the provided abstracts, the research indicates that Pitavastatin can degrade into benzophenanthridine-like photoproducts when exposed to UV light. [] This degradation pathway could potentially lead to the formation of 6-Cyclopropyl-10-fluoro-7,8-dihydrobenzo[k]phenanthridine.

Q2: What are the implications of 6-Cyclopropyl-10-fluoro-7,8-dihydrobenzo[k]phenanthridine formation for Pitavastatin use?

A2: The formation of this compound as a potential degradation product or metabolite raises important questions regarding the stability and long-term effects of Pitavastatin. [, ] Further research is needed to determine:

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